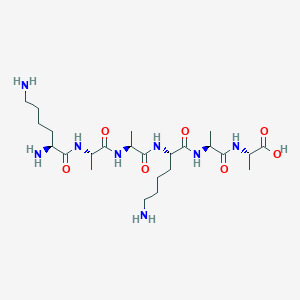
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene is an organic compound characterized by its unique diazene functional group. Diazene compounds are known for their nitrogen-nitrogen double bond, which imparts distinct chemical properties. This compound, with its bulky alkyl groups, is of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the diazene bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The bulky alkyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene involves its interaction with molecular targets through its diazene group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Another diazene compound with different substituents.
Hydrazobenzene: A related compound with a single nitrogen-nitrogen bond.
Tetramethylhydrazine: A simpler hydrazine derivative with methyl groups.
Uniqueness
(E)-Bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene is unique due to its bulky alkyl groups, which can influence its reactivity and physical properties. This makes it distinct from other diazene compounds and potentially useful in specialized applications.
Propiedades
Número CAS |
59130-16-4 |
|---|---|
Fórmula molecular |
C24H50N2 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
bis(2,2,4,6,6-pentamethylheptan-4-yl)diazene |
InChI |
InChI=1S/C24H50N2/c1-19(2,3)15-23(13,16-20(4,5)6)25-26-24(14,17-21(7,8)9)18-22(10,11)12/h15-18H2,1-14H3 |
Clave InChI |
XZDDFGLZQQERRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(CC(C)(C)C)N=NC(C)(CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14609261.png)

![1-Butyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14609267.png)







![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)

